Glycolate

Beschreibung

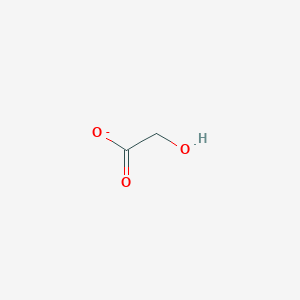

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-hydroxyacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O3/c3-1-2(4)5/h3H,1H2,(H,4,5)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMRFAOFKBGASW-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3O3- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901036536 | |

| Record name | Hydroxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901036536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

75.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

666-14-8 | |

| Record name | Hydroxyacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=666-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901036536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Glycolate Metabolism and Biosynthesis

Glycolate Biosynthesis Pathways

The most significant pathway for this compound biosynthesis in photosynthetic organisms originates from the oxygenase activity of the enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO). nih.govresearchgate.net In the presence of O₂, RuBisCO catalyzes the oxygenation of its substrate, ribulose-1,5-bisphosphate (RuBP), a five-carbon sugar. nih.govwikipedia.orgresearchgate.net This reaction yields one molecule of the three-carbon compound 3-phosphoglycerate (B1209933) (3-PGA), which can enter the Calvin-Benson cycle, and one molecule of the two-carbon compound 2-phosphothis compound (B1263510) (2-PG). nih.govwikipedia.orgyoutube.com

The 2-phosphothis compound produced is a toxic metabolite that inhibits key enzymes in the Calvin cycle. byjus.com To salvage the carbon and detoxify the compound, it is rapidly hydrolyzed by the enzyme 2-phosphothis compound phosphatase (PGPase) within the chloroplast stroma. youtube.comnih.gov This dephosphorylation reaction produces this compound, which is then exported from the chloroplast to be metabolized in the photorespiratory pathway. youtube.comyoutube.com This entire process is the starting point of what is known as the C2 cycle or photorespiration. wikipedia.orgyoutube.combyjus.com

While the RuBisCO oxygenase reaction is the primary source of this compound in C3 plants, alternative pathways exist in various organisms.

In some plants, such as maize, evidence suggests a slower pathway for this compound synthesis from pyruvate (B1213749). nih.gov Studies using radiolabeled carbon have shown that carbon from pyruvate-3-¹⁴C can be incorporated into this compound. nih.gov Furthermore, glyoxylate (B1226380) can be readily reduced to this compound, a reaction catalyzed by glyoxylate reductase, which can be found in different cellular compartments. researchgate.netfrontiersin.org

In engineered microorganisms like Escherichia coli, novel biosynthetic pathways have been constructed to produce this compound from alternative feedstocks. For instance, this compound can be synthesized from D-xylose through a constructed Dahms pathway or an isomerase pathway. researchgate.net Another engineered route involves converting xylose to D-xylonate, which is then processed through a series of enzymatic steps to eventually yield this compound. researchgate.net The glyoxylate shunt, a variation of the tricarboxylic acid (TCA) cycle, can also serve as a source of glyoxylate, which can then be reduced to this compound. researchgate.net

This compound Catabolic Pathways

The photorespiratory C2 cycle is a complex metabolic pathway that salvages carbon from this compound produced during the oxygenation of RuBP. wikipedia.orgaakash.ac.in This pathway involves a series of enzymatic reactions distributed across three different organelles: the chloroplast, the leaf peroxisome, and the mitochondrion. youtube.combyjus.comslideshare.net The primary function is to convert two molecules of this compound (four carbons) into one molecule of 3-phosphoglycerate (three carbons) and one molecule of CO₂, allowing 75% of the carbon to be recovered and re-enter the Calvin cycle. nih.govbiologydiscussion.com

The process begins when this compound exits the chloroplast and enters the peroxisome. youtube.com In the peroxisome, this compound is oxidized by this compound oxidase (GOX) to produce glyoxylate and hydrogen peroxide (H₂O₂). biologydiscussion.comfrontiersin.org The toxic H₂O₂ is immediately broken down into water and oxygen by catalase. byjus.com The glyoxylate is then aminated, typically using glutamate (B1630785) as the amino donor, to form the amino acid glycine (B1666218). biologydiscussion.comnih.gov

Glycine is transported from the peroxisome to the mitochondrion. Inside the mitochondrion, two molecules of glycine are acted upon by the glycine decarboxylase complex. youtube.combyjus.com This crucial step involves the conversion of the two glycine molecules (four carbons) into one molecule of the amino acid serine (three carbons), releasing one molecule of CO₂ and one molecule of ammonia (B1221849) (NH₃). youtube.combyjus.com

The newly synthesized serine moves back to the peroxisome, where it is deaminated and reduced to form glycerate. youtube.combiologydiscussion.com Finally, glycerate is transported back into the chloroplast, where it is phosphorylated by glycerate kinase, using ATP, to produce 3-phosphoglycerate (3-PGA). youtube.combyjus.com This 3-PGA can then re-enter the Calvin cycle, completing the salvage pathway. byjus.com

Table 1: Key Steps of the Photorespiratory C2 Cycle

| Step | Organelle | Key Reaction | Key Enzyme(s) |

| 1. This compound Formation | Chloroplast | 2-Phosphothis compound → this compound + Pi | 2-Phosphothis compound Phosphatase |

| 2. This compound Oxidation | Peroxisome | This compound + O₂ → Glyoxylate + H₂O₂ | This compound Oxidase |

| 3. Amination | Peroxisome | Glyoxylate + Amino Acid → Glycine | Aminotransferase (e.g., Glutamate:glyoxylate aminotransferase) |

| 4. Serine Synthesis | Mitochondrion | 2 Glycine → Serine + CO₂ + NH₃ | Glycine Decarboxylase Complex & Serine Hydroxymethyltransferase |

| 5. Glycerate Formation | Peroxisome | Serine → Hydroxypyruvate → Glycerate | Aminotransferase & Hydroxypyruvate Reductase |

| 6. PGA Regeneration | Chloroplast | Glycerate + ATP → 3-Phosphoglycerate + ADP | Glycerate Kinase |

Microorganisms employ several distinct pathways to utilize this compound as a carbon and energy source. asm.org In nearly all known microbial pathways, the first step is the oxidation of this compound to glyoxylate. asm.org This is catalyzed either by a this compound oxidase, similar to plants, or by a this compound dehydrogenase, which is often membrane-associated and does not produce hydrogen peroxide. researchgate.netuniprot.org

From glyoxylate, the metabolic routes diverge:

Glycerate Pathway: This is a well-studied pathway found in bacteria like Escherichia coli. asm.orgnih.gov It involves the condensation of two molecules of glyoxylate by glyoxylate carboligase to form tartronic semialdehyde, with the release of one CO₂ molecule. researchgate.netnih.gov Tartronic semialdehyde is then reduced to glycerate by tartronic semialdehyde reductase. nih.gov The glycerate is subsequently phosphorylated to enter central metabolism. nih.gov

β-Hydroxyaspartate Cycle (BHAC): This pathway assimilates two molecules of glyoxylate into one molecule of oxaloacetate without the loss of a carbon atom. asm.org It is a carbon-efficient pathway found in various Alpha- and Gammaproteobacteria. asm.org

Dicarboxylic Acid Cycle: In this pathway, glyoxylate condenses with acetyl-CoA to form malate (B86768). youtube.com The malate is then oxidized through oxaloacetate and pyruvate to regenerate the acetyl-CoA needed for the initial condensation. asm.org

Malyl-CoA Pathway: Found in some anaerobic bacteria like Moorella sp., this pathway condenses glyoxylate with acetyl-CoA to form malyl-CoA. nih.govresearchgate.net Malyl-CoA is then converted to L-malate, which is subsequently oxidized to pyruvate and CO₂. nih.gov This pathway allows for ATP generation through substrate-level phosphorylation. nih.govresearchgate.net

Table 2: Comparison of this compound Degradation Pathways in Microorganisms

| Pathway | Key Intermediate(s) | End Product(s) for Central Metabolism | Carbon Loss |

| Glycerate Pathway | Tartronic semialdehyde, Glycerate | 2-Phosphoglycerate | Yes (as CO₂) |

| β-Hydroxyaspartate Cycle | β-hydroxyaspartate, Erythro-iminobutanedioate | Oxaloacetate | No |

| Dicarboxylic Acid Cycle | Malate, Oxaloacetate, Pyruvate | Acetyl-CoA | Yes (as CO₂) |

| Malyl-CoA Pathway | Malyl-CoA, L-Malate, Pyruvate | Acetyl-CoA | Yes (as CO₂) |

While the glyoxylate cycle is generally absent in animals, the metabolism of this compound does occur, primarily in the liver and pancreas. oup.comwikipedia.org The key enzyme in animals is a peroxisomal (S)-2-hydroxy-acid oxidase 1 (HAO1), also known as this compound oxidase (GOX). oup.comwikipedia.org Phylogenetic studies suggest that plant and animal this compound oxidases share a common eukaryotic ancestor. oup.comnih.gov

In human liver peroxisomes, HAO1 catalyzes the oxidation of this compound to glyoxylate. oup.comwikipedia.org This glyoxylate can have two primary fates: it can be transaminated to form glycine, or it can be further oxidized to oxalate (B1200264). oup.comwikipedia.org The conversion of glyoxylate is a critical metabolic step, as the accumulation of its oxidation product, oxalate, is associated with certain metabolic disorders. nih.gov The enzyme responsible for detoxifying glyoxylate in human peroxisomes is alanine-glyoxylate aminotransferase, which converts it to glycine. nih.gov

Regulation of this compound Metabolic Flux

Transcriptional and Translational Control Mechanisms

The first tier of regulation occurs at the level of gene expression, dictating the amount of enzyme available to catalyze the reactions of this compound metabolism.

Transcriptional Control:

In bacteria, the regulation of genes involved in this compound utilization is well-documented. For instance, in the bacterium Paracoccus denitrificans, the assimilation of this compound is orchestrated by a trio of transcriptional regulators: GlcR, BhcR, and CceR. nih.govasm.org

GlcR , a GntR-type transcriptional regulator, acts as a repressor for the gene encoding this compound oxidase, the first enzyme in the pathway. nih.gov The presence of this compound can alleviate this repression, allowing for the synthesis of the enzyme.

BhcR , an IclR-type transcription factor, functions as an activator for the β-hydroxyaspartate cycle (BHAC) gene cluster, which is responsible for the assimilation of glyoxylate, the product of this compound oxidation. nih.govasm.org

CceR provides a global layer of regulation, controlling the switch between glycolysis and gluconeogenesis, thereby coordinating this compound metabolism with the central carbon metabolism of the cell. nih.govasm.org

This intricate transcriptional network allows P. denitrificans to efficiently utilize this compound as a carbon source, even in the presence of other substrates. nih.govasm.org

Translational Control:

While transcriptional control determines the amount of messenger RNA (mRNA) produced, translational control governs the efficiency with which these mRNAs are translated into proteins. This level of regulation allows for a more rapid response to changing conditions than transcriptional control alone.

Information regarding the specific translational control of this compound-metabolizing enzymes is an emerging area of research. However, general mechanisms of translational regulation in eukaryotes, such as the involvement of RNA-binding proteins (RBPs) and features within the 5'-untranslated regions (5'-UTRs) of mRNAs, are likely to play a role. libretexts.orgbioone.orgnih.gov These elements can influence the recruitment of ribosomes to the mRNA and the initiation of translation. For example, the presence of upstream open reading frames (uORFs) in the 5'-UTR can modulate the translation of the main protein-coding sequence.

Further research, potentially utilizing techniques like ribosome profiling, will be crucial to elucidate the specific translational control mechanisms that fine-tune the expression of this compound-related enzymes in various organisms. numberanalytics.comoup.comnih.gov

Post-Translational Modification of this compound-Related Enzymes

After a protein is synthesized, its activity can be further modulated through post-translational modifications (PTMs). These chemical modifications can alter an enzyme's catalytic efficiency, stability, or its interaction with other molecules. Several key enzymes in the this compound pathway are known to be regulated by PTMs. oup.comyoutube.com

Phosphorylation: This reversible addition of a phosphate (B84403) group is a common regulatory mechanism. In plants, several photorespiratory enzymes, including phosphothis compound phosphatase (PGLP), this compound oxidase (GOX), and serine:glyoxylate aminotransferase (SGAT), have been identified as phosphoproteins. khanacademy.org While the precise functional consequences of phosphorylation on these enzymes are still under investigation, it is likely to play a role in modulating their activity in response to signaling cascades within the cell.

| Enzyme | Modification Type | Organism/System | Potential Effect |

|---|---|---|---|

| Phosphothis compound Phosphatase (PGLP) | Phosphorylation | Plants (e.g., Arabidopsis) | Modulation of enzyme activity |

| This compound Oxidase (GOX) | Phosphorylation | Plants (e.g., Arabidopsis) | Regulation of catalytic efficiency |

| Serine:Glyoxylate Aminotransferase (SGAT) | Phosphorylation | Plants (e.g., Arabidopsis) | Alteration of substrate affinity or turnover |

| Glycine Decarboxylase (GDC) | S-nitrosylation | Plants | Inhibition of enzyme activity |

Metabolite-Mediated Regulation and Feedback Loops

The concentrations of metabolites themselves can act as signals to regulate enzymatic activity, often through allosteric interactions or feedback inhibition. This provides a direct and rapid mechanism to adjust metabolic flux in response to supply and demand.

Allosteric Regulation: Allosteric regulators bind to a site on an enzyme distinct from the active site, causing a conformational change that either activates or inhibits the enzyme. While specific allosteric sites on many this compound pathway enzymes are still being fully characterized, the principle of allosteric regulation is a fundamental aspect of metabolic control. youtube.com For example, phosphothis compound has been shown to be a potent activator of 2,3-bisphosphoglycerate (B1242519) phosphatase, indicating the potential for cross-pathway regulation by this compound pathway intermediates. asm.org

Feedback Inhibition: A common regulatory motif is feedback inhibition, where the end product of a pathway inhibits an earlier enzyme in the same pathway. This prevents the overproduction of the end product and conserves resources.

Glyoxylate Inhibition: There is evidence to suggest that glyoxylate, the product of this compound oxidase, can inhibit the activity of its own producing enzyme. youtube.comcreative-proteomics.com This feedback loop would help to maintain a balanced level of glyoxylate, which can be toxic at high concentrations. Studies have shown that suppression of this compound oxidase can lead to an accumulation of glyoxylate, which in turn inhibits the activity of RuBisCO, the primary enzyme of carbon fixation. youtube.comcreative-proteomics.com

Glutamate-Mediated Inhibition: In tobacco and maize, the amino acid L-glutamate has been shown to inhibit the synthesis of this compound. asm.orgoup.com This represents a form of feedback from nitrogen metabolism into the photorespiratory pathway. By supplying glutamate, the cell can signal that nitrogen is plentiful, and the need for photorespiration, which is linked to nitrogen assimilation, may be reduced. The precise mechanism of this inhibition is still under investigation but highlights the interconnectedness of different metabolic pathways.

| Metabolite | Affected Enzyme/Process | Type of Regulation | Organism/System | Mechanism |

|---|---|---|---|---|

| Glyoxylate | This compound Oxidase | Feedback Inhibition | Plants (e.g., Rice) | Product inhibition, potentially allosteric. |

| Glyoxylate | RuBisCO | Inhibition | Plants (e.g., Rice) | Inactivates the enzyme, reducing carbon fixation. |

| L-Glutamate | This compound Synthesis | Inhibition | Plants (e.g., Tobacco, Maize) | Signals nitrogen status, reducing photorespiratory flux. |

| 2-Phosphothis compound | Triose-phosphate isomerase, Sedoheptulose 1,7-bisphosphate phosphatase | Inhibition | Plants | Feedback on Calvin-Benson cycle enzymes. khanacademy.org |

Physiological and Cellular Roles of Glycolate

Glycolate as a Signaling Molecule in Cellular Processes

This compound and its metabolic derivatives have emerged as potential signaling molecules, influencing various cellular processes, especially under stress conditions.

Role in Stress Responses (e.g., light, nutrient, oxidative stress)

In plants, this compound is a primary product of the oxygenase activity of RuBisCO, which is enhanced under conditions of high light intensity and high temperature, leading to increased photorespiration scienceopen.comfrontiersin.org. The photorespiratory pathway, which metabolizes this compound, is considered to play a photoprotective role, preventing the over-reduction of the photosynthetic electron transport chain and photoinhibition, particularly under stress conditions that reduce CO2 assimilation rates researchgate.net.

The oxidation of this compound in peroxisomes by this compound oxidase (GOX) produces glyoxylate (B1226380) and hydrogen peroxide (H2O2) frontiersin.orgoup.commdpi.com. H2O2 is a reactive oxygen species (ROS) that acts as a crucial signaling molecule in plants, mediating responses to various abiotic and biotic stresses frontiersin.orgmdpi.comnih.gov. Peroxisomal H2O2, largely contributed by this compound oxidation, has been implicated in programmed cell death and defense responses frontiersin.org. Studies have shown that overexpression of this compound oxidase in rice can improve photosynthesis under high light and high temperature, and this is associated with the induction of H2O2 and salicylic (B10762653) acid (SA), suggesting their role as signaling molecules in triggering stress defense responses scienceopen.comfrontiersin.org.

Furthermore, this compound itself has been shown to combat massive oxidative stress in Caenorhabditis elegans by restoring redox potential. researchgate.net. It enters serine/glycine (B1666218) metabolism, and its conversion helps maintain cellular antioxidants following oxidative stress induced by agents like hydrogen peroxide researchgate.net. This suggests a role for this compound as a natural antioxidant, improving cellular fitness and survival under stress researchgate.net.

This compound metabolism is also linked to nutrient stress. For example, under conditions of low nitrogen supply, a pathway involving the non-enzymatic decarboxylation of glyoxylate to formate (B1220265) can be important, with formate potentially serving as a carbon donor in the mitochondrial synthesis of serine from glycine oup.com.

Interplay with Hormone Signaling Pathways

The interplay between metabolic pathways and hormone signaling is crucial for plant development and stress responses nih.govfrontiersin.org. While direct evidence of this compound itself acting as a primary hormone signal is limited in the provided context, its close association with photorespiration and stress-induced H2O2 production links it indirectly to hormone signaling pathways. H2O2, a product of this compound metabolism, is known to interact with hormone signaling, including abscisic acid (ABA) and salicylic acid (SA), influencing various physiological processes and stress defense frontiersin.orgresearchgate.netnih.gov. For instance, H2O2 can induce SA accumulation, and SA, in turn, can enhance H2O2 accumulation, forming a self-amplifying feedback loop involved in stress responses frontiersin.org.

The photorespiratory pathway, initiated by this compound production, is involved in the regulation of the relationship between light processes in chloroplasts and the dark reactions of carbon dioxide assimilation scirp.org. This regulatory role, particularly under changing light conditions, suggests potential interactions with hormone pathways that mediate light and developmental signals frontiersin.orgnih.gov.

This compound Transport Mechanisms Across Cellular Membranes

The photorespiratory pathway is highly compartmentalized, occurring across chloroplasts, peroxisomes, mitochondria, and the cytosol oup.commdpi.com. This necessitates the efficient transport of this compound and other intermediates across various cellular membranes.

Identification and Characterization of this compound Transporters

This compound produced in the chloroplast stroma needs to be transported to the peroxisome for further metabolism oup.commdpi.com. Early studies using isolated chloroplasts indicated that this compound and glycerate transport across the chloroplast inner envelope membrane is carrier-mediated nih.govresearchgate.netoup.com.

A key transporter identified is the plastidic this compound/glycerate translocator, PLGG1 (At1g32080 in Arabidopsis thaliana) oup.commdpi.compnas.org. PLGG1 was identified through co-expression analysis with known photorespiratory genes and localized to the inner envelope membrane of the chloroplast oup.commdpi.compnas.org. In vitro assays confirmed its this compound-glycerate transport activity oup.commdpi.com. Knockout mutants of PLGG1 in Arabidopsis and rice exhibit photorespiratory phenotypes, including accumulation of this compound and impaired growth under ambient CO2 conditions, which can be rescued by elevated CO2 oup.commdpi.compnas.orgfrontiersin.org. This supports PLGG1's role in the export of this compound from the chloroplast and import of glycerate back into the chloroplast mdpi.comoup.comfrontiersin.orgnih.gov.

More recently, the bile acid sodium symporter 6 (BASS6) has also been identified as a plastidial this compound transporter in Arabidopsis mdpi.comoup.comnih.gov. Yeast complementation assays and phenotypic analysis of bass6 mutants showed its involvement in this compound transport mdpi.comnih.gov. Unlike PLGG1, which functions as a this compound/glycerate antiporter, BASS6 is a sodium-dependent symporter involved specifically in this compound transport oup.com. Studies with bass6 plgg1 double mutants suggest that BASS6 and PLGG1 work together in this compound export from the chloroplast nih.gov.

While transporters for this compound export from the chloroplast have been identified, the proteins responsible for this compound import into peroxisomes are yet to be fully discovered oup.com.

Regulation of this compound Efflux and Influx

The regulation of this compound transport is crucial for controlling the flux through the photorespiratory pathway and preventing the accumulation of potentially toxic intermediates like this compound and glyoxylate oup.comontosight.ai. The expression of PLGG1 is co-regulated with many photorespiratory enzymes, suggesting transcriptional coordination of this compound transport with its metabolism pnas.org.

The activity of transporters can be modulated by various factors. For instance, the equilibrium concentration of metabolites across membranes can be influenced by the relative rates of influx and efflux oup.com. While specific regulatory mechanisms for this compound transporters are still being elucidated, transport proteins in general are subject to complex regulatory systems, including transcriptional regulators and two-component systems, which can modulate their expression and activity in response to environmental cues and cellular needs mdpi.comresearchgate.net.

Engineered approaches to modify this compound transport have shown effects on plant growth and productivity. For example, RNAi suppression of the chloroplast this compound transporter PLGG1, coupled with the introduction of a synthetic photorespiratory bypass, enhanced biomass in tobacco by reducing the capacity of this compound to enter the native photorespiratory pathway plantae.org.

This compound Interconnections with Central Carbon Metabolism

This compound metabolism, particularly photorespiration, is intimately linked with central carbon metabolism, including the Calvin cycle, glycolysis, and the TCA cycle creative-proteomics.comcreative-proteomics.com.

This compound is produced in the chloroplast from 2-phosphothis compound (B1263510) (2-PG), a byproduct of the oxygenation reaction of RuBisCO oup.combyjus.com. 2-PG is dephosphorylated to this compound, which then enters the photorespiratory pathway oup.combyjus.com. This pathway ultimately recycles carbon back to the Calvin cycle in the form of 3-phosphoglycerate (B1209933) (3-PGA) oup.comontosight.aibyjus.com. However, photorespiration is an energy-costly process that results in the loss of carbon as CO2 researchgate.netoup.commdpi.com.

The photorespiratory cycle involves the conversion of this compound to glyoxylate, then to glycine and serine, with subsequent reactions occurring in peroxisomes, mitochondria, and the cytosol before glycerate is transported back to the chloroplast and phosphorylated to 3-PGA oup.comontosight.aibyjus.com. This complex series of reactions highlights the metabolic interconnections facilitated by this compound.

This compound metabolism can also intersect with central carbon metabolism in other organisms. In bacteria, this compound can be used as a carbon source, entering central metabolism via pathways like the glycerate pathway or the glyoxylate shunt researchgate.netbiorxiv.orgnih.gov. For example, in Escherichia coli, this compound can be converted to glyoxylate, which then enters central carbon metabolism researchgate.netbiorxiv.org. The regulation of this compound metabolism in bacteria can be influenced by oxygen availability, acting as a metabolic valve to channel glyoxylate towards central metabolism under aerobic conditions or leading to this compound accumulation under oxygen-limiting conditions researchgate.net.

Integration with Glyoxylate Cycle

While the glyoxylate cycle is primarily known for allowing organisms (plants, bacteria, protists, and fungi) to convert acetyl-CoA into succinate (B1194679) for carbohydrate synthesis, particularly when C2 compounds like acetate (B1210297) are the sole carbon source, this compound metabolism interacts with this cycle at the level of glyoxylate. wikipedia.org In plants, glyoxylate is a direct product of this compound oxidation in the peroxisomes during photorespiration. oup.comontosight.ainih.gov

In some bacteria, glyoxylate produced from this compound can be assimilated into central metabolism through pathways like the β-hydroxyaspartate cycle (BHAC), which offers a carbon-neutral route for glyoxylate assimilation, or the glycerate pathway, which converts glyoxylate to 2-phosphoglycerate with the release of CO₂. asm.org The glyoxylate cycle itself utilizes isocitrate lyase and malate (B86768) synthase to convert isocitrate into succinate and malate, bypassing the decarboxylation steps of the TCA cycle. wikipedia.org While the glyoxylate cycle is generally considered absent in animals, the presence of key enzymes in some animal tissues has raised questions about alternative functions. wikipedia.org

Links to Amino Acid Metabolism

This compound metabolism is deeply intertwined with amino acid metabolism, particularly with glycine and serine. In the photorespiratory pathway, this compound is converted to glyoxylate, which is then transaminated to glycine in the peroxisomes. oup.comontosight.ainih.gov Glycine is subsequently transported to the mitochondria, where two molecules of glycine are converted into one molecule of serine, releasing CO₂ and ammonia (B1221849). oup.combyjus.com Serine is then transported back to the peroxisomes and converted to glycerate, which is eventually recycled back into the Calvin cycle. oup.combyjus.com This metabolic sequence highlights the crucial link between this compound, glyoxylate, glycine, and serine.

Studies in various organisms, including plants and Euglena gracilis, have demonstrated the conversion of labeled this compound into glycine and serine, confirming this metabolic link. nih.govtandfonline.com In humans, reactions interconverting glycine, this compound, and glyoxylate have been characterized, and defects in enzymes involved in glyoxylate metabolism are associated with conditions like primary hyperoxaluria, characterized by excessive oxalate (B1200264) and this compound excretion. auajournals.orgreactome.org this compound has also been shown to enter serine/glycine metabolism in Caenorhabditis elegans, contributing to the maintenance of cellular antioxidant systems by influencing NADPH/NADP⁺ and GSH/GSSG ratios. nih.gov

Influence on Carbon Partitioning

This compound metabolism, particularly photorespiration, significantly influences cellular carbon partitioning. In photosynthetic organisms, the production of this compound via the oxygenase activity of RuBisCO diverts carbon away from the Calvin cycle. oup.compnas.orgbyjus.comnih.gov The subsequent metabolism of this compound through the photorespiratory pathway aims to recover this carbon, but it is an energetically costly process that results in the loss of a portion of the carbon as CO₂. oup.combyjus.commdpi.com This carbon loss can significantly reduce photosynthetic efficiency, particularly in C3 plants under conditions of high oxygen and low CO₂ concentrations. oup.combyjus.combyjus.comnih.gov

The flux of carbon through the this compound pathway can be substantial, in some cases exceeding the rate of carbon assimilation, depending on CO₂ and O₂ concentrations. oup.comoup.com Efforts to improve photosynthetic efficiency in crops often target modifying the this compound metabolic pathway to reduce carbon loss. oup.comnih.govmdpi.com Introducing alternative this compound catabolic pathways or inhibiting this compound export from chloroplasts have shown promise in increasing photosynthetic quantum yield and biomass productivity. nih.govfrontiersin.orgillinois.edu

In microorganisms, this compound excreted by photosynthetic organisms serves as a significant carbon source for heterotrophic bacteria, influencing carbon cycling in environments like marine ecosystems. asm.orgcalpoly.edu The utilization of this compound by bacteria can be regulated by complex transcriptional mechanisms, allowing for the simultaneous assimilation of this compound with other carbon substrates. asm.orgbiorxiv.orgresearchgate.net

Synthetic and Biocatalytic Routes Involving Glycolate

Chemoenzymatic Synthesis of Glycolate and its Esters

Chemoenzymatic synthesis combines chemical and enzymatic steps to achieve desired transformations, often offering advantages in selectivity and milder reaction conditions compared to purely chemical routes. mdpi.comresearchgate.net

Biocatalytic Conversion of Glyoxal (B1671930) or Related Precursors

Biocatalytic methods can convert precursors like glyoxal or glycolonitrile (B6354644) into this compound. Glyoxal can be converted to glycolic acid chemically, which can then be oxidized to glyoxylic acid enzymatically using this compound oxidase. capes.gov.br A chemoenzymatic process for producing high-purity glycolic acid involves the reaction of formaldehyde (B43269) and hydrogen cyanide to produce glycolonitrile, followed by the biocatalytic conversion of glycolonitrile to ammonium (B1175870) this compound using a nitrilase enzyme. researchgate.net Engineered E. coli strains expressing Acidovorax facilis nitrilase have been developed for this conversion, achieving high biocatalyst productivity. researchgate.net

Another biocatalytic approach involves the conversion of glycolaldehyde (B1209225) to this compound. A newly identified aldehyde oxidase from Burkholderia sp. AIU 129 has been shown to catalyze this conversion efficiently. nih.govpolito.it This enzyme can convert 20 mM glycolaldehyde completely to this compound within 3 hours at 30°C, suggesting its potential for enzymatic this compound production. nih.govpolito.it

Enzymatic Resolution of Racemic this compound Derivatives

Enzymatic resolution is a technique used to separate enantiomers, which are crucial in industries like pharmaceuticals and agrochemicals. catalysis.blog While this compound itself is not chiral, chiral derivatives of 2-hydroxy carboxylic acids, structurally related to this compound, can be resolved enzymatically. This compound oxidase from spinach has been demonstrated to catalyze the enantioselective oxidation of racemic 2-hydroxy acids, allowing for the preparation of enantiomerically pure (R)-2-hydroxy acids. acs.orgcapes.gov.brfigshare.com This kinetic resolution method preferentially oxidizes the S enantiomer in a racemic mixture, leaving the R enantiomer enriched. acs.org

Chemical Synthesis Strategies for this compound

Chemical synthesis remains a significant route for this compound production, employing various reactions and starting materials. ijrpr.com

Oxidation Reactions Leading to this compound Formation

Oxidation reactions are key in several chemical synthesis routes to this compound. One approach involves the oxidation of ethylene (B1197577) glycol. ijrpr.com Supported gold and palladium nanoparticles have been investigated as catalysts for the oxidation of glycerol (B35011) to this compound, achieving yields of approximately 60% using hydrogen peroxide as the oxidant. nih.gov

Another oxidation strategy focuses on the conversion of glycolaldehyde to glycolic acid. Controlling selectivity in this oxidation can be challenging, but methods using metal-based catalysts like palladium and platinum have been developed, allowing for high yields and selectivity under mild conditions. google.com

Methyl this compound can also be oxidized to methyl glyoxylate (B1226380) using catalysts like α-Fe₂O₃. acs.orgfigshare.com This aerobic oxidation of methyl this compound is considered an eco-friendly route for producing methyl glyoxylate, an important intermediate for various syntheses. acs.orgfigshare.com

Hydrolysis and Esterification Routes to this compound Derivatives

Hydrolysis and esterification reactions are fundamental in the synthesis and interconversion of this compound and its esters. Glycolic acid contains a carboxyl group that can react with alcohols to form this compound esters through esterification. ijrpr.com Conversely, this compound esters, such as methyl or ethyl this compound, can be hydrolyzed to produce glycolic acid. ijrpr.com This hydrolysis route is frequently used in industrial-scale manufacturing of glycolic acid. ijrpr.comchemicalbook.com

Glyoxal can be chemically converted to glycolic acid through hydrolysis. capes.gov.br This process, catalyzed by bases like NaOH, has been studied for its kinetics and selectivity. capes.gov.br

Methyl this compound can be synthesized from formaldehyde and CO through carbonylation, followed by esterification with methanol. chemicalbook.comgoogle.com Traditional methods using strong acids as catalysts have drawbacks related to harsh conditions and environmental pollution. chemicalbook.comgoogle.com Newer methods explore the use of ionic liquid catalyst systems for the combined carbonylation and esterification reactions, offering advantages like lower corrosivity (B1173158) and recyclability. google.com

The catalytic synthesis of methyl this compound from a methanolic solution of glyoxal over solid basic catalysts, such as mixed oxides of magnesium, zirconium, and aluminum, has also been investigated, showing high yields and selectivity. lp.edu.uaresearchgate.netresearchgate.net

Microbial Bioproduction of this compound

Microbial bioproduction offers a renewable and potentially more sustainable alternative to chemical synthesis for this compound. frontiersin.orggoogle.com While natural microbial pathways for direct this compound production from cheap feedstocks are not widely known, engineered microorganisms, particularly Escherichia coli, have been developed for this purpose. frontiersin.org

Various strategies have been employed to engineer microbes for this compound production, often involving the manipulation of central metabolic pathways like the glyoxylate cycle. frontiersin.orgmdpi.com Overexpression of key enzymes such as isocitrate lyase (ICL), malate (B86768) synthase (MS), and glyoxylate reductase (YcdW) can enhance flux towards this compound. frontiersin.orgmdpi.com Deletion of competing pathways, such as those forming acetate (B1210297), can further improve this compound titers. frontiersin.org

Engineered E. coli strains have been developed to produce this compound from various carbon sources, including glucose, xylose, and even ethylene glycol. frontiersin.orgmdpi.comgoogle.comgoogle.com Production from sugars often involves enhancing the glyoxylate cycle or utilizing alternative pathways. frontiersin.orggoogle.com For instance, engineering E. coli to utilize xylose through specific pathways has resulted in high this compound titers and yields. google.comd-nb.info One engineered strain achieved a this compound titer of 43.60 g/L with a yield of 0.46 g/g xylose. d-nb.info

Bioproduction from ethylene glycol involves engineering microorganisms with metabolic pathways to convert ethylene glycol to glycolaldehyde, then to this compound, and further to pyruvate (B1213749). google.com Genetically engineered microorganisms capable of utilizing ethylene glycol as a sole carbon source have been developed for this compound production. google.com

Optimizing gene expression through the use of synthetic promoters has also been explored to improve this compound production in E. coli. mdpi.com By fine-tuning the expression of enzymes in the this compound biosynthetic pathway, researchers have achieved increased this compound titers and theoretical yields in both shake-flask and fed-batch cultivations. mdpi.com

Microalgae are also being explored as potential sources of this compound, as they produce it during photorespiration. researchgate.net Under specific conditions, this compound can accumulate in the culture medium of microalgae like Chlamydomonas reinhardtii. researchgate.net

Research findings highlight the progress in microbial this compound production, with reported titers reaching significant levels. mdpi.comnih.gov For example, one engineered E. coli strain achieved a maximum this compound titer of 40.9 g/L in fed-batch fermentation. nih.gov Other studies have reported even higher titers through further optimization of metabolic pathways. nih.gov

Here is a summary of some reported microbial this compound production data:

| Microorganism | Carbon Source | Production (g/L) | Yield (g/g) | Reference |

| E. coli engineered strain Q2742 | D-xylose | 43.60 | 0.46 | d-nb.info |

| E. coli engineered strain Mgly6-H1 | Glucose | 40.9 | 0.66 | nih.gov |

| E. coli engineered strain Mgly4T1562 | Glucose | 15.53 (fed-batch) | 97.32% theoretical yield (shake-flask) | mdpi.com |

| E. coli engineered strain GA-10 | 40 | Comparable to d-nb.info | d-nb.info | |

| E. coli | Glucose/xylose mixture | 0.63 | 0.63 | frontiersin.org |

| E. coli | Xylose | 0.5 | 0.5 | frontiersin.org |

| E. coli | Acetate | frontiersin.org | ||

| Chlamydomonas reinhardtii | Up to 41 mM | researchgate.net |

Note: Yields and conditions vary across studies.

Metabolic Engineering for Enhanced this compound Yields

Metabolic engineering plays a significant role in optimizing microbial hosts for increased this compound production. This involves modifying metabolic pathways to channel carbon flux towards this compound synthesis and minimize the formation of by-products. nih.govdovepress.comnih.gov

One common strategy involves manipulating the glyoxylate shunt pathway, a metabolic route that can lead to this compound production from carbon sources like glucose. nih.govmdpi.com This typically includes overexpressing key enzymes in the shunt, such as isocitrate lyase (aceA) and glyoxylate reductase (ycdW), while also inactivating competing pathways like the tricarboxylic acid (TCA) cycle by targeting enzymes like isocitrate dehydrogenase (ICDH). nih.govmdpi.comnih.gov

Engineered Escherichia coli strains have been widely studied for this compound production. Strategies have included introducing NADP+-dependent glyceraldehyde 3-phosphate dehydrogenase (GapC) to improve cofactor balance and deleting soluble transhydrogenase (SthA) to conserve NADPH required for this compound synthesis. nih.gov Additionally, efforts have focused on utilizing various carbon sources, including xylose and acetate, through the construction of novel metabolic pathways. d-nb.infonih.gov For instance, a new route for this compound production from xylose in E. coli was established by introducing NAD+-dependent xylose dehydrogenase (xdh) and xylonolactonase (xylC) from Caulobacter crescentus. d-nb.info

Research has demonstrated significant improvements in this compound titers and yields through these metabolic engineering approaches. For example, engineered E. coli strains have achieved high this compound concentrations and yields from glucose and xylose. d-nb.infonih.gov Furthermore, a synergetic system utilizing both acetate and glucose has been designed to enhance carbon yield in E. coli. nih.gov

Photorespiration in plants also involves this compound metabolism, and synthetic this compound metabolic pathways have been engineered in crops like tobacco to improve photosynthetic efficiency and biomass productivity by rerouting this compound metabolism. illinois.edu

Selection and Optimization of Microbial Hosts

The choice of microbial host is crucial for efficient this compound production. Various microorganisms, including Escherichia coli, Corynebacterium glutamicum, Saccharomyces cerevisiae, and Kluyveromyces lactis, have been explored and engineered for this purpose. mdpi.comnih.govresearchgate.net

Escherichia coli is a frequently used host due to its well-characterized genetics and ease of manipulation. mdpi.comresearchgate.net Engineered E. coli strains have shown high this compound titers and yields from different substrates. nih.govnih.govnih.gov For example, an engineered E. coli strain achieved a high this compound titer and productivity from xylose. d-nb.info Another study reported a high this compound titer in E. coli utilizing acetate and glucose synergistically. nih.gov

Other microbial hosts have also demonstrated potential. Corynebacterium glutamicum has been engineered to produce this compound via the glyoxylate bypass using glucose. d-nb.info Kluyveromyces lactis has been used to produce this compound from xylose and ethanol (B145695) by engineering the glyoxylate shunt. nih.gov

Optimization of microbial hosts involves fine-tuning gene expression, balancing metabolic fluxes, and improving tolerance to the accumulating product. mdpi.comnih.gov Synthetic promoters have been utilized to optimize the expression of genes in the this compound biosynthetic pathway in E. coli, leading to enhanced titers and theoretical yields. mdpi.com Genome-scale metabolic flux modeling is also employed as an in silico tool to design metabolic engineering strategies for optimizing production in microbial cell factories. dovepress.comvt.edu

Table 1 summarizes some examples of this compound production in different microbial hosts.

| Microbial Host | Carbon Source(s) | Key Engineering Strategies | This compound Titer (g/L) | Yield (g/g or mol/mol) | Productivity (g/L/h) | Source |

| Escherichia coli | Xylose | Overexpression of xdh, xylC, deletion of iclR, ackA | 43.60 ± 1.22 | 0.46 ± 0.03 (g/g xylose) | 0.91 ± 0.02 | d-nb.info |

| Escherichia coli | Glucose | Integration of gapC, inactivation of ICDH, SthA, by-product pathways, upregulation of aceA, ycdW | 41 (fed-batch) | 1.87 (mol/mol glucose) | - | nih.gov |

| Escherichia coli | Acetate and Glucose | Activation of acs, gltA, aceA, ycdW, deletion of pfkA, pfkB, ptsI, sthA, upregulation of zwf, pgl, tktA | 73.3 | 0.85 (mol/mol acetate), 6.1 (mol/mol glucose) | 1.04 | nih.gov |

| Escherichia coli | Glucose | Fine-tuning expression of gltA, aceA, aceK, ycdW using synthetic promoters | 15.53 (fed-batch) | 97.32% theoretical yield (shake-flask) | - | mdpi.com |

| Kluyveromyces lactis | D-xylose and Ethanol | Knockout of malate synthase and isocitrate dehydrogenase, overexpression of glyoxylate reductase | 15 | - | - | nih.gov |

Note: Yields and productivities may vary depending on fermentation conditions and specific strain modifications.

This compound as a Building Block in Polymer Synthesis

Synthesis of Polyglycolic Acid (PGA) and Copolymers

Other examples of copolymers involving this compound include poly(butylene-co-sebacate-co-glycolate) (PBSG) and poly(butylene furandicarboxylate-co-glycolate) (PBFGA). PBSG copolyesters have been synthesized via lipase-catalyzed polycondensation, incorporating this compound units to influence properties like melting point. acs.org PBFGA copolyesters, synthesized via melt polycondensation using methyl this compound, have shown improved barrier properties and tunable hydrolysis rates, making them potential materials for water degradation applications. acs.orgmdpi.com

The incorporation of this compound units can significantly impact the properties of the resulting polymers, including hydrophilicity and degradation rate. acs.orgmdpi.com For instance, increasing glycolic acid content in PBATGA copolyesters increases hydrophilicity and accelerates biodegradation. mdpi.com

Green Chemistry Approaches to this compound-Derived Materials

The development of sustainable and environmentally friendly methods for producing this compound-derived materials is an active area of research. Green chemistry approaches focus on utilizing renewable feedstocks, minimizing waste generation, and employing less hazardous synthesis routes. researchgate.netwur.nl

Biocatalysis, using enzymes like lipases, offers a greener alternative to traditional chemical synthesis for polymer production. rsc.orgwur.nlnih.gov Lipase-catalyzed polycondensation has been used to synthesize aliphatic copolyesters containing this compound units under milder conditions compared to conventional methods. acs.orgnih.gov

Utilizing renewable carbon sources for microbial this compound production is another key aspect of green chemistry. Lignocellulosic biomass, a readily available and abundant resource, is being explored as a feedstock for microbial conversion to this compound. d-nb.infogoogle.com Engineered microorganisms can convert sugars derived from biomass into this compound, providing a renewable source for polymer synthesis. researchgate.netgoogle.com

Furthermore, research is exploring the synthesis of novel polymer building blocks from renewable sources like glycolaldehyde, which can be derived from carbohydrates. figshare.comresearchgate.net These building blocks, such as methyl vinyl this compound, can be incorporated into polymers to introduce functional groups for post-modification and tunable properties. figshare.comacs.org

Ionic liquids are also being investigated as greener reaction media and catalysts in polymer synthesis, offering an alternative to conventional organic solvents and potentially facilitating sustainable polymerization processes. rsc.org

Novel Applications of this compound and Its Derivatives in Chemical Industries

Beyond its role in polymer synthesis, this compound and its derivatives find diverse and emerging applications in various chemical industries.

This compound is used as a chemical intermediate in the synthesis of various compounds. rheniumshop.co.il Methyl this compound, a derivative of this compound, is employed in the synthesis of pharmaceuticals like taxol and rapamycin. rheniumshop.co.il

This compound derivatives are also being explored for their potential in the fragrance and flavor industries. Novel allyl this compound derivatives have been investigated for their characteristic green and fruity notes. google.com

In the food industry, this compound can be used as a food additive, functioning as a source of hydroxyl ions and helping to regulate pH levels. ontosight.ai Potassium this compound, a potassium salt of glycolic acid, is used as a flavoring agent in some food products. fengchengroup.com

This compound and its derivatives also have applications in the textile and leather industries. rheniumshop.co.ilfengchengroup.com Methyl this compound is used in leather tanning and textile dyeing. rheniumshop.co.il Potassium this compound finds use in the leather tanning and electroplating industries. fengchengroup.com

Furthermore, this compound oxidase, an enzyme involved in this compound metabolism, is being explored as a biocatalyst for the enzymatic production of glyoxylate, a fine chemical used in various industries, including perfumery, flavor, pharmaceutical, and agrochemical sectors. mdpi.com

Sodium starch this compound, a modified starch derivative, is widely used in the pharmaceutical industry as a disintegrant and dissolution enhancing agent in tablet and capsule formulations. atamanchemicals.com It is also used as a food stabilizer and in the manufacturing of ice-creams. atamanchemicals.com

Ecological and Environmental Dynamics of Glycolate

Glycolate Cycling in Aquatic Ecosystems

This compound is a significant molecule in the carbon cycle of aquatic environments, acting as a key link between primary producers and heterotrophic bacteria. nih.gov Its production and consumption form a dynamic component of the dissolved organic carbon (DOC) pool.

Excretion by Phytoplankton and Algae

This compound is primarily produced in marine and freshwater phytoplankton and algae through the process of photorespiration. nih.govoup.com This metabolic pathway occurs when the enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) fixes oxygen instead of carbon dioxide, particularly under conditions of high light, high temperatures, and limited carbon dioxide (Ci). oup.com This oxygenation reaction produces 2-phosphothis compound (B1263510), which is then dephosphorylated to form this compound. oup.combyjus.com

While some of the this compound is metabolized internally through the C2 cycle (photorespiratory cycle), a significant portion can be excreted directly into the surrounding water. oup.comillinois.edu This excretion is considered a loss of fixed carbon for the algal cell but represents a crucial source of labile DOC for aquatic microbial communities. nih.gov The amount of this compound released varies among species and is influenced by environmental conditions. For instance, some species of blue-green algae, like Oscillatoria sp. and Anabaena flos-aquae, excrete less than 1% of their photosynthetically fixed carbon as this compound. illinois.edu Conversely, under specific conditions that block the internal C2 cycle, microalgae like Chlamydomonas can be manipulated to function as "cell factories," excreting a large proportion of their assimilated carbon as this compound. oup.comnih.gov Studies have demonstrated that under such manipulated conditions, an efficiency of 82% of assimilated carbon can be transferred into this compound biosynthesis. researchgate.net The concentration of this compound in marine environments exhibits a distinct diurnal cycle, with levels increasing during the day when photosynthesis and photorespiration are active, and decreasing at night due to bacterial consumption. nih.gov

Bacterial Uptake and Degradation of this compound in Marine and Freshwater Environments

The this compound excreted by phytoplankton is a readily available and important energy source for heterotrophic bacteria in both marine and freshwater systems. nih.gov It can constitute a significant fraction of the DOC, with some estimates suggesting it comprises 10-50% of the dissolved organic carbon in marine environments. nih.gov The uptake of this phytoplankton-derived organic carbon by bacteria is a critical factor in regulating the marine carbon cycle. nih.gov

Marine bacteria efficiently consume this compound, primarily utilizing it as an energy source rather than for biosynthesis. nih.gov This rapid uptake is responsible for the observed decrease in this compound concentrations during the night. nih.gov The metabolism of this compound by aquatic bacteria typically involves its oxidation to glyoxylate (B1226380), a reaction catalyzed by the enzyme this compound oxidase. youtube.com This glyoxylate can then enter various central metabolic pathways. youtube.com The interactions between phytoplankton excreting this compound and bacteria consuming it are fundamental to the cycling of organic matter in aquatic food webs. nih.gov

| Parameter | Value/Observation | Aquatic Environment | Reference |

|---|---|---|---|

| Contribution to DOC | 10-50% | Marine | nih.gov |

| Excretion by Blue-Green Algae (% of fixed C) | <1% | Freshwater | illinois.edu |

| Engineered Excretion Efficiency (% of assimilated C) | 82% | Lab Culture (Chlamydomonas) | researchgate.net |

| Concentration Pattern | Increases during day, decreases at night | Marine | nih.gov |

This compound Turnover in Terrestrial Environments

In terrestrial ecosystems, this compound turnover is intrinsically linked to plant metabolism and the microbial communities in the soil, particularly within the rhizosphere—the zone of soil immediately surrounding plant roots.

Contribution to Soil Carbon Dynamics

This compound is produced in the leaves of C3 plants during photorespiration and is a key intermediate metabolite. oup.comoup.com While most of this this compound is metabolized within the plant, it can be exuded by plant roots into the rhizosphere along with other organic acids, sugars, and amino acids. youtube.comyoutube.com this compound and its oxidation product, glyoxylate, are consequently found in forest soils and rhizosphere soils. nih.govyoutube.com

Microbial Communities Involved in this compound Transformation

A diverse range of soil microorganisms can utilize this compound and glyoxylate as a source of carbon and energy. nih.gov Bacteria, in particular, are highly competitive in consuming simple carbon substrates. cabidigitallibrary.org Genera such as Pseudomonas have been identified in soils and are known to oxidize this compound. nih.gov The thermophilic anaerobic bacterium Moorella sp. can also metabolize this compound. nih.gov

The transformation of this compound in soil typically begins with its oxidation to glyoxylate. youtube.com From glyoxylate, several metabolic pathways can be utilized by soil microbes for assimilation into biomass or for energy production. These include the glycerate pathway, the dicarboxylic acid pathway, and the β-hydroxyaspartate pathway. youtube.com The specific microbial communities that thrive on root exudates can fluctuate, even on a diurnal basis, in response to the changing composition of exudates, which is linked to the plant's circadian clock and photosynthetic activity. youtube.comnih.gov Fungi and bacteria in the soil may respond differently to the availability of various carbon sources; bacteria are often initial, rapid colonizers of simple substrates like this compound, while fungi may become more dominant over time, especially with more complex carbon inputs. cabidigitallibrary.org

Atmospheric this compound Formation and Fate

This compound is present in the atmosphere, primarily in the form of organosulfates such as glycolic acid sulfate (GAS). nih.gov GAS is a common organosulfate detected in ambient aerosols and plays a role in atmospheric chemistry and the formation of secondary organic aerosols (SOA). nih.gov

The atmospheric fate of GAS is largely determined by its reaction with hydroxyl radicals (HO•), which are key oxidants in the troposphere. byjus.comresearchgate.net The reaction initiates with the abstraction of a hydrogen atom by the HO• radical from the -CH2- or -COOH groups of the glycolic acid sulfate molecule. byjus.comresearchgate.net This initial step leads to the formation of a radical intermediate.

Subsequent reactions of this radical can proceed through several pathways, including self-decomposition or interaction with other atmospheric oxidants like oxygen (O₂) and ozone (O₃). byjus.com These transformation processes can lead to the formation of inorganic sulfate, carbonyl compounds, and formic sulfuric anhydride. byjus.comresearchgate.net The reaction of GAS with HO• is relatively rapid, with a calculated bimolecular rate constant of 6.17 × 10⁻¹² cm³ molec.⁻¹ s⁻¹. byjus.com This chemistry is significant as it represents a pathway for the transformation of organic sulfur compounds and contributes to the atmospheric aerosol burden, which can impact air quality and climate. nih.gov

| Compound | Atmospheric Reactant | Primary Reaction Type | Key Products | Bimolecular Rate Constant (cm³ molec.⁻¹ s⁻¹) | Reference |

|---|---|---|---|---|---|

| Glycolic Acid Sulfate (GAS) | Hydroxyl Radical (HO•) | Hydrogen Abstraction | Inorganic sulfate, Carbonyls, Formic sulfuric anhydride | 6.17 × 10⁻¹² | byjus.com |

Table of Mentioned Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₂H₃O₃⁻ |

| Glyoxylate | C₂HO₃⁻ |

| Carbon Dioxide | CO₂ |

| Oxygen | O₂ |

| Ribulose-1,5-bisphosphate | C₅H₁₂O₁₁P₂ |

| 2-Phosphothis compound | C₂H₄O₆P⁻ |

| Glycerate | C₃H₅O₄⁻ |

| Glycine (B1666218) | C₂H₅NO₂ |

| Serine | C₃H₇NO₃ |

| Hydroxypyruvate | C₃H₄O₄ |

| Glycolic Acid Sulfate (GAS) | C₂H₄O₆S |

| Hydroxyl Radical | HO• |

| Ozone | O₃ |

| Formic sulfuric anhydride | CH₂O₅S |

Formation from Atmospheric Precursors

This compound is introduced into the atmosphere through both direct biogenic emissions and the atmospheric oxidation of various precursor compounds. A primary natural source of this compound is photorespiration, a metabolic process in many plants and algae that releases this compound into the atmosphere. nih.govnih.govmdpi.com

Beyond direct emissions, this compound is formed in the atmosphere through the chemical transformation of precursor volatile organic compounds (VOCs). A notable precursor is ethylene (B1197577) glycol, which can be oxidized in the atmosphere to form a mixture of compounds including glyoxal (B1671930) and glycolic acid. stackexchange.comacs.orgacs.org This process can be influenced by sunlight, which can photochemically catalyze the degradation of ethylene glycol. stackexchange.com

The formation of this compound in the aqueous phase of the atmosphere (e.g., in clouds, fogs, and wet aerosols) is particularly important. Water-soluble gases, such as glyoxal and methylglyoxal, which are products of the gas-phase oxidation of VOCs, can dissolve in atmospheric water and undergo further reactions to form secondary organic aerosol (SOA) components, including glycolic acid. copernicus.orgresearchgate.netcopernicus.org

Role in Atmospheric Aerosol Chemistry

This compound and its precursors are key participants in the complex chemistry of atmospheric aerosols, particularly in the formation of secondary organic aerosol (SOA). SOA is a significant component of atmospheric particulate matter, influencing air quality, climate, and human health. copernicus.orgucar.edu

The high water solubility of glyoxal, a primary precursor to this compound, makes it a significant contributor to aqueous-phase SOA formation. copernicus.orgcopernicus.orgucar.edu In atmospheric water droplets, glyoxal can undergo various reactions, including oxidation by hydroxyl (OH) radicals, to form products like oxalic acid. copernicus.orgnih.govdntb.gov.ua These reactions lead to the formation of low-volatility products that remain in the particle phase, contributing to SOA mass. copernicus.org

The chemical processes leading to SOA formation from glyoxal in aqueous aerosols are complex and can involve both reversible and irreversible pathways. These include the formation of oligomers and high-molecular-weight compounds. researchgate.netscispace.com The presence of other atmospheric constituents, such as ammonium (B1175870) ions, can also influence the reaction pathways. scispace.com

Recent studies have highlighted that the reactive uptake of glyoxal by atmospheric aerosols is a significant source of SOA. nih.gov While much of the focus has been on glyoxal, the subsequent formation of glycolic acid and its potential role in aerosol chemistry is an area of active research. Glycolic acid sulfate, an organosulfate derived from glycolic acid, has been detected in the atmosphere and its reactions with hydroxyl radicals can lead to the formation of inorganic sulfate and carbonyl compounds, further influencing aerosol composition. copernicus.org

The table below summarizes key reactions and products related to this compound and its precursors in atmospheric aerosol chemistry.

| Precursor | Reaction Type | Key Products | Significance in Aerosol Chemistry |

| Ethylene Glycol | Atmospheric Oxidation | Glyoxal, Glycolic Acid | Source of SOA precursors |

| Isoprene | Atmospheric Oxidation | Glyoxal, Methylglyoxal | Major biogenic source of SOA precursors |

| Glyoxal | Aqueous-phase Oxidation (with OH radicals) | Oxalic Acid, other organic acids | Contributes to SOA mass and acidity |

| Glyoxal | Oligomerization in aqueous aerosols | High molecular weight compounds | Increases SOA mass and complexity |

| Glycolic Acid | Reaction with sulfate | Glycolic Acid Sulfate | Formation of organosulfates in aerosols |

This compound as a Biomarker in Environmental Studies

A biomarker is a measurable indicator of some biological state or condition. In environmental studies, biomarkers can be used to assess the health of ecosystems, the exposure of organisms to pollutants, and the physiological status of organisms in response to environmental changes.

This compound has been identified as a key substrate for photorespiration, a metabolic pathway that occurs in photosynthetic organisms. nih.gov The rate of photorespiration, and consequently the production and potential release of this compound, can be influenced by environmental factors such as carbon dioxide and oxygen concentrations, temperature, and light intensity. nih.govnih.gov Therefore, the measurement of this compound or its metabolic products could serve as a biomarker for the level of photorespiratory activity in plants and algae, providing insights into their physiological response to environmental conditions.

While the use of this compound as a direct biomarker for broad-scale ecosystem health assessment is not yet widely established, the principles of bioassessment often rely on measuring the biological integrity of an ecosystem, which includes the health and function of its primary producers. robertcostanza.comecoanalysts.com Changes in the metabolic state of these organisms, potentially reflected in altered this compound metabolism, could provide early warning signals of environmental stress.

In the context of air pollution, while direct links between ambient this compound concentrations and specific health effects are not well-defined, the study of biomarkers of exposure to air pollutants is a growing field. nih.govwho.intmdpi.com For instance, propylene glycol, a compound structurally related to the this compound precursor ethylene glycol, has been proposed as a biomarker for exposure to e-cigarette vapor. mdpi.com This suggests the potential for related compounds or their metabolites to serve as indicators of exposure to specific environmental contaminants.

Further research is needed to fully explore and validate the use of this compound as a robust biomarker in a wider range of environmental studies, from assessing the impact of air pollution on vegetation to monitoring the health of aquatic ecosystems.

Emerging Research Frontiers and Future Directions in Glycolate Studies

Systems Biology Approaches to Glycolate Metabolism

Systems biology offers a holistic framework to study the complex network of interactions governing this compound metabolism. By integrating large-scale datasets and employing computational tools, researchers can gain a more comprehensive understanding of how this compound pathways function and respond to various stimuli.

Multi-omics Integration (Genomics, Transcriptomics, Proteomics, Metabolomics)

Understanding this compound metabolism at a systems level requires the integration of data from multiple "omics" layers. Multi-omics approaches, encompassing genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive view of biological systems by examining molecules at different levels nih.govfishersci.canih.gov. Genomics reveals the genetic potential for this compound-related enzymes and pathways. Transcriptomics provides insights into gene expression patterns, indicating which enzymes are being transcribed under specific conditions. Proteomics quantifies the actual protein levels, reflecting the abundance of the enzymes catalyzing this compound metabolic reactions. Metabolomics, crucial in this context, measures the concentrations of metabolites, including this compound and its precursors and products, offering a functional readout of metabolic activity nih.gov.

Integrating these diverse datasets through computational methods allows researchers to connect genetic variations to enzyme levels, enzyme levels to metabolic fluxes, and ultimately, metabolic fluxes to physiological outcomes related to this compound. For instance, multi-omics analysis coupled with techniques like CRISPR interference (CRISPRi) has been used to study metabolic robustness and identify mechanisms buffering changes in enzyme levels in model organisms like Escherichia coli, providing insights applicable to understanding and manipulating this compound pathways mpg.de. This integrated approach helps to unravel the intricate regulatory mechanisms controlling this compound production, consumption, and transport within a cell or organism.

Computational Modeling and Simulation of this compound Pathways

Computational modeling and simulation are powerful tools for analyzing and predicting the behavior of complex metabolic networks, including those involving this compound. These models can range from kinetic models that describe reaction rates to constraint-based models that analyze metabolic fluxes within a network nih.gov.

By simulating this compound pathways under different environmental conditions or genetic perturbations, researchers can test hypotheses, identify key control points, and predict the effects of engineering interventions. For example, computational approaches have been used to expand mechanistic models of photosynthesis in plants to include reactions around Photosystem I, which are linked to oxidative stress and can influence this compound production fishersci.fi. Constraint-based metabolic network modeling has been applied to simulate evolutionary trajectories and predict optimal metabolic solutions under varying environmental conditions, relevant for understanding the evolution and potential engineering of photorespiratory pathways that produce this compound nih.gov. Simulations of the this compound pathway itself have also been conducted to understand its dynamics and interactions fishersci.fifishersci.no. These models help in designing more effective strategies for manipulating this compound metabolism for desired outcomes, such as increased crop yield or enhanced bioproduct synthesis.

Synthetic Biology and Bioengineering of this compound Pathways for Sustainability

Synthetic biology and bioengineering offer promising avenues to redesign and optimize this compound pathways for addressing global challenges related to agriculture and sustainable production of chemicals.

Engineering Photorespiration for Crop Improvement

Photorespiration, a process initiated by the oxygenation of ribulose-1,5-bisphosphate (RuBP) by the enzyme RuBisCO, leads to the production of 2-phosphothis compound (B1263510) (2-PG), which is then metabolized through the photorespiratory pathway involving this compound. This pathway is energy-intensive and results in the loss of previously fixed carbon, reducing photosynthetic efficiency and crop yield, particularly under hot and dry conditions massbank.euwikipedia.orgfishersci.at. Engineering photorespiration is a key target for improving crop productivity massbank.euwikipedia.orgfishersci.atnih.govfishersci.no.

Synthetic biology approaches have focused on designing alternative photorespiratory bypasses that can more efficiently metabolize 2-PG and reduce the associated energy cost and carbon loss massbank.eufishersci.atnih.govfishersci.no. These bypasses often involve introducing enzymes from other organisms to create novel metabolic routes. Strategies include converting 2-PG into intermediates of the Calvin-Benson cycle or metabolites of C4 photosynthesis, or even fully decarboxylating this compound within the chloroplast to allow for immediate refixation of CO₂ by RuBisCO fishersci.atnih.gov. Studies in plants like tobacco and rice have demonstrated that implementing synthetic this compound metabolic pathways can lead to increased photosynthetic quantum yield, biomass productivity, and grain yield under field conditions massbank.euwikipedia.orgnih.gov. Forcing greater this compound flux through synthetic pathways by inhibiting its export into the native photorespiratory route has also shown positive results in increasing biomass massbank.eu.

Research findings have shown significant yield increases in engineered crops. For example, a synthetic photorespiratory bypass (GCBG bypass) engineered into rice chloroplasts demonstrated an average yield increase of 19.0% compared to wild-type plants under natural growth conditions nih.gov. This bypass linked this compound metabolism with the GS2/Fd-GOGAT cycle, converting this compound into oxaloacetate, which positively impacted amino acid synthesis, energy metabolism, and sugar synthesis nih.gov. In tobacco, synthetic alternative pathways metabolizing this compound in the chloroplast resulted in biomass productivity increases between 19% and 37% in field trials massbank.eu. Engineered tobacco plants also showed improved photosynthetic quantum efficiency and sustained less yield loss under heated conditions compared to non-engineered plants wikipedia.org.

Table 1: Examples of Engineered Photorespiration for Crop Improvement (Intended as Interactive)

| Engineered Pathway Example | Organism | Key Strategy | Observed Improvement | Source |

| GCBG bypass | Rice | This compound conversion to Oxaloacetate in chloroplasts | 19.0% average yield increase | nih.gov |

| Synthetic alternative pathway | Tobacco | This compound metabolism in chloroplasts | 19-37% increase in biomass productivity | massbank.eu |

| Synthetic alternative pathway | Tobacco | This compound metabolism in chloroplasts | Sustained 19% less yield loss under heated conditions | wikipedia.org |

Development of Cell Factories for this compound-Derived Bioproducts

Beyond its role in photorespiration, this compound is a valuable platform chemical with applications in various industries, including cosmetics and polymers mpg.de. Synthetic biology is being used to develop microbial and algal cell factories for the sustainable production of this compound and this compound-derived products from renewable resources mpg.deguidetopharmacology.orguni.lunih.gov.

Engineered microorganisms such as Escherichia coli and Corynebacterium glutamicum are being explored for their ability to produce this compound through modified metabolic pathways mpg.deguidetopharmacology.org. These efforts often involve engineering pathways like the glyoxylate (B1226380) shunt to enhance the conversion of carbon sources such as glucose, acetate (B1210297), or glycerol (B35011) into this compound mpg.deguidetopharmacology.org. For example, engineered E. coli strains have been developed to produce this compound from glycerol with high theoretical yields by constructing novel biosynthetic pathways and eliminating competing degradation pathways guidetopharmacology.org. Engineered Corynebacterium glutamicum has also been shown to produce this compound from xylose mpg.de.

Algae, particularly Chlamydomonas, are also being investigated as photosynthetic cell factories that can directly convert light energy and CO₂ into excreted this compound fishersci.dk. By manipulating conditions to favor photorespiration and blocking the internal recycling of this compound, algae can be induced to excrete this compound into the surrounding medium, which can then be used as a feedstock for microbial fermentation of other bioproducts fishersci.dk. This approach offers a potentially carbon-negative route for producing bio-based chemicals.

Table 2: Examples of this compound Production in Cell Factories (Intended as Interactive)

| Organism | Carbon Source | Engineered Pathway/Strategy | This compound Yield/Titer | Source |

| Escherichia coli | Glycerol | Novel biosynthetic pathway, pathway elimination | Up to 92.9% theoretical yield, 65.5 g/L titer | guidetopharmacology.org |

| Corynebacterium glutamicum | Xylose | Metabolic engineering | 2.4 g/L from 5.4 g/L xylose | mpg.de |

| Chlamydomonas reinhardtii | CO₂ (photosynthesis) | Induced excretion by favoring photorespiration | 82% of assimilated carbon transferred to this compound | fishersci.dk |

Advancements in High-Throughput Screening for this compound-Related Enzymes

High-throughput screening (HTS) technologies are essential for accelerating the discovery, characterization, and engineering of enzymes involved in this compound metabolism. HTS allows for the rapid testing of large libraries of genetic variants or chemical compounds to identify those with desired activities mpg.de.

In the context of this compound, HTS assays have been developed for various purposes. For example, cell-based HTS assays have been established to identify inhibitors of this compound oxidase (GO), a key enzyme in the peroxisomal glyoxylate pathway wikipedia.org. Inhibiting GO can be a therapeutic strategy for conditions like Primary Hyperoxaluria Type 1, where abnormal glyoxylate metabolism leads to oxalate (B1200264) accumulation wikipedia.org. These assays often utilize reporter systems to indirectly measure enzyme activity or its downstream effects, enabling screening in a multi-well plate format wikipedia.org.

Enzyme-based HTS methods are also being developed for screening strains or enzymes involved in the production or consumption of metabolites, including those related to this compound pathways nih.gov. These methods can detect changes in the concentration of cofactors like NADH that are coupled to enzyme activity, allowing for rapid assessment of catalytic efficiency nih.gov. The development of transcription factor-based biosensors that respond to specific metabolite concentrations, such as this compound, further enhances HTS capabilities for identifying or engineering strains with improved this compound production or utilization iiab.me. These advancements in HTS facilitate the discovery of novel enzymes, the optimization of existing ones, and the rapid identification of promising strains for metabolic engineering applications related to this compound.

Table 3: Examples of High-Throughput Screening Applications for this compound-Related Research (Intended as Interactive)

| Target/Application | Assay Type | Detection Method/Principle | Purpose | Source |

| This compound oxidase inhibitors | Cell-based assay | Indirect cytotoxicity assay, Hydrogen peroxide-Amplex red reporter system | Identify potential therapeutic compounds for PH1 | wikipedia.org |